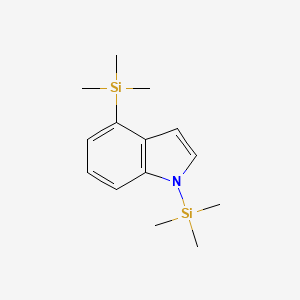
1,4-Bis(trimethylsilyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trimethylsilyl)-1H-indole is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the indole ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The trimethylsilyl groups confer increased stability and volatility, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
化学反応の分析
Types of Reactions: 1,4-Bis(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silyl-protected indole derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various silyl-protected indole derivatives, which can be further functionalized for use in complex organic syntheses.
科学的研究の応用
1,4-Bis(trimethylsilyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for indole in multi-step organic syntheses.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 1,4-Bis(trimethylsilyl)-1H-indole exerts its effects is primarily through its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on the indole ring, allowing for selective reactions to occur. This protection is crucial in multi-step syntheses where specific functional groups need to be preserved until the final steps. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
- 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)benzene
Comparison: 1,4-Bis(trimethylsilyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer chemistry, while 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene is known for its strong reducing properties. The indole derivative’s versatility in both organic synthesis and potential biological applications sets it apart from these other compounds.
特性
CAS番号 |
83188-11-8 |
|---|---|
分子式 |
C14H23NSi2 |
分子量 |
261.51 g/mol |
IUPAC名 |
trimethyl-(1-trimethylsilylindol-4-yl)silane |
InChI |
InChI=1S/C14H23NSi2/c1-16(2,3)14-9-7-8-13-12(14)10-11-15(13)17(4,5)6/h7-11H,1-6H3 |
InChIキー |
YHNLXIZTRTWMSO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


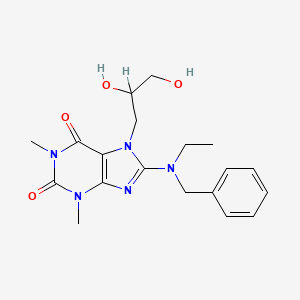
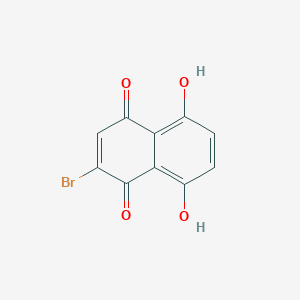
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
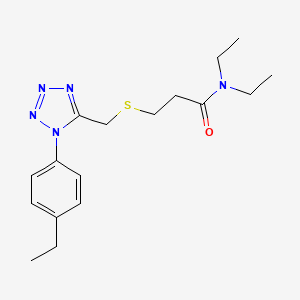
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

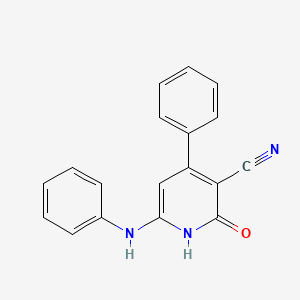
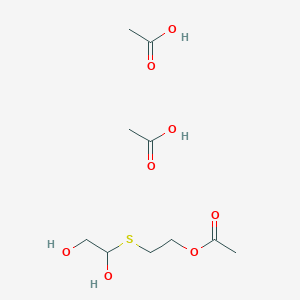


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
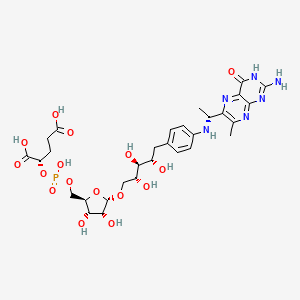

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
